CID 138114844 refers to Pseudouridimycin, a novel C-nucleoside antibiotic that has garnered attention for its selective inhibition of bacterial RNA polymerase. This compound is produced by the actinobacterium Streptomyces sp. ID38640 and exhibits activity against a range of Gram-positive and Gram-negative bacteria. The significance of Pseudouridimycin lies in its unique mechanism of action and its potential applications in combating antibiotic resistance.
Pseudouridimycin is derived from the biosynthetic pathways of certain actinobacteria, specifically identified in Streptomyces sp. ID38640. The compound's biosynthetic pathway has been characterized, revealing the genes involved in its production and the enzymatic processes that facilitate its synthesis .
Pseudouridimycin is classified as a nucleoside antibiotic. It belongs to a group of compounds known for their ability to interfere with nucleic acid synthesis, making them valuable in the development of antibacterial therapies.
The synthesis of Pseudouridimycin involves a complex biosynthetic pathway that includes several key steps:
The biosynthetic pathway is characterized by unique features, including:
Pseudouridimycin consists of a formamidinylated, N-hydroxylated Gly-Gln dipeptide conjugated to 5'-aminopseudouridine. Its molecular structure can be depicted as follows:
The compound's structural features contribute to its biological activity, particularly its ability to mimic natural nucleosides and interact with bacterial RNA polymerase.
Pseudouridimycin primarily acts as an inhibitor of bacterial RNA polymerase, interfering with transcription processes in bacteria. This inhibition is crucial for its antibacterial activity.
The mechanism involves binding to the active site of RNA polymerase, preventing the enzyme from synthesizing RNA from DNA templates. This action disrupts bacterial growth and replication.
The mechanism by which Pseudouridimycin exerts its antibacterial effects involves:
Research indicates that Pseudouridimycin displays potent activity against various strains of bacteria, highlighting its potential as a therapeutic agent .
Studies have shown that Pseudouridimycin maintains structural integrity while demonstrating effective inhibition against resistant bacterial strains .
Pseudouridimycin holds promise in several areas:
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.:
CAS No.: 13463-39-3
CAS No.: 52277-33-5